molecular formula C19H28N2O5S B6431208 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1903505-58-7

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6431208
CAS RN: 1903505-58-7
M. Wt: 396.5 g/mol
InChI Key: KKNOHKFNJRMNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceuticals, a methanesulfonyl group, and a tetrahydronaphthalen-1-yl group with hydroxy and methoxy substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydronaphthalen-1-yl and piperidine components, followed by their functionalization and coupling. The exact methods would depend on the specific reactions involved, which could include various types of condensation, substitution, and reduction reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalen-1-yl group would have a rigid, planar structure, while the piperidine ring could adopt a chair or boat conformation. The methanesulfonyl group would likely be in an equatorial position to minimize steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The hydroxy and methoxy groups could act as nucleophiles in substitution reactions, while the methanesulfonyl group could act as an electrophile. The piperidine ring could also undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the balance of hydrophobic and hydrophilic groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to predict the exact hazards, but ingestion, inhalation, or skin contact could potentially be harmful .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its biological activity. It could potentially be of interest in the development of new pharmaceuticals, particularly if it shows activity in the central nervous system .

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-26-16-5-6-17-15(12-16)4-3-9-19(17,23)13-20-18(22)14-7-10-21(11-8-14)27(2,24)25/h5-6,12,14,23H,3-4,7-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNOHKFNJRMNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3CCN(CC3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.